molecular formula C14H16N4O2S B6519996 3-(4-methoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide CAS No. 933006-92-9

3-(4-methoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide

Katalognummer B6519996
CAS-Nummer: 933006-92-9
Molekulargewicht: 304.37 g/mol
InChI-Schlüssel: QYLMYJGDKZGUBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-(4-methoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide” is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole . These derivatives have been studied as potential therapeutic candidates against urease-positive microorganisms . They have been found to exhibit significant antifungal activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves the design and synthesis of new series of these compounds . The compounds are evaluated against the urease enzyme, with IC50 values ranging from 0.87±0.09 to 8.32±1.21 µM . The most potent derivative exhibits a competitive type of inhibition .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives is crucial for their activity. The presence of phenyl groups at the C-3 position and electron-donating groups, particularly –OH on the phenyl ring, favor the activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives include the reaction of the compound with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives are influenced by their molecular structure. The presence of phenyl groups at the C-3 position and electron-donating groups, particularly –OH on the phenyl ring, favor the activity .

Wissenschaftliche Forschungsanwendungen

Compound A has been found to have a number of applications in scientific research. It has been used in drug discovery studies, as it has been found to possess anti-inflammatory and anticancer properties. It has also been used in biochemistry studies, as it has been found to inhibit the activity of certain enzymes, such as phosphatases and kinases. Additionally, compound A has been used in studies of the mechanism of action of certain drugs, as it has been found to interact with certain receptors in the body.

Wirkmechanismus

Target of Action

The compound, also known as “F2079-0152” or “CCG-194681”, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of this compound are PARP-1 and EGFR . PARP-1 is a key enzyme involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation .

Mode of Action

The compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR . This dual inhibition disrupts DNA repair pathways and cell proliferation, respectively . The compound’s interaction with these targets induces apoptosis, or programmed cell death .

Biochemical Pathways

The compound affects the DNA repair and cell proliferation pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, making cells more vulnerable to DNA damage . By inhibiting EGFR, it disrupts the cell proliferation pathway, reducing the growth and division of cells .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cancer cells . For instance, it has been found to exhibit better cytotoxic activities against MDA-MB-231 (a breast cancer cell line) than the drug Erlotinib . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . Treatment with the compound upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

Vorteile Und Einschränkungen Für Laborexperimente

The use of compound A in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, as it can be synthesized using a two-step sequence of a Michael addition and a cyclization reaction. Additionally, it has been found to possess a number of beneficial properties, such as anti-inflammatory and anticancer properties, and the ability to interact with certain receptors in the body. However, one of the main limitations is that the mechanism of action of compound A is not fully understood, and further research is needed to understand how it works.

Zukünftige Richtungen

The potential future directions for compound A are numerous. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug discovery and biochemistry. Additionally, further research could be done to explore its potential interactions with other molecules, as well as its potential use in other laboratory experiments and applications. Finally, further research could be done to explore its potential side effects and toxicity.

Synthesemethoden

Compound A can be synthesized using a variety of methods, including a two-step sequence of a Michael addition and a cyclization reaction. The Michael addition involves the reaction of a 4-methoxyphenyl-1,3-dicarbonyl compound with an amine, resulting in a Michael adduct. This adduct is then subjected to a cyclization reaction, which involves the addition of a thiourea to form the desired compound A. This method of synthesis has been found to be efficient and reliable, and has been used in a number of studies.

Eigenschaften

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-20-11-5-2-10(3-6-11)4-7-12(19)15-13-16-17-14-18(13)8-9-21-14/h2-3,5-6H,4,7-9H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLMYJGDKZGUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.